4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazolo[3,4-D]pyrimidine core with a pyridin-3-yl substituent. The presence of a chlorine atom at the 4-position further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to produce this compound.
Industrial Production Methods
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to facilitate the formation of the pyrazolo[3,4-D]pyrimidine core, followed by chlorination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and other strong nucleophiles.
Suzuki Coupling: Typical reagents include boronic acids and palladium catalysts under basic conditions.
Major Products
Scientific Research Applications
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound has shown potential in inhibiting various biological targets, making it a valuable tool in drug discovery.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the pyridin-3-yl substituent.
6-Chloro-7-deazapurine: Another related compound with a different substitution pattern.
Uniqueness
4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its combined pyrazolo[3,4-D]pyrimidine and pyridin-3-yl structure, which enhances its biological activity and chemical versatility .
This compound’s distinct structure and reactivity make it a valuable asset in various fields of scientific research and industrial applications.
Properties
CAS No. |
650638-19-0 |
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Molecular Formula |
C10H6ClN5 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
4-chloro-1-pyridin-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-2-1-3-12-4-7/h1-6H |
InChI Key |
LZZWVOKNVOYEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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